(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride
Description
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Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKTAGGMBYJOB-NBLXOJGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394842-91-1 | |
| Record name | Desfluoroparoxetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the serotonin reuptake transporter (SERT) . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many mental health disorders.
Mode of Action
The compound acts by inhibiting the reuptake of serotonin by the SERT receptor. This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can help alleviate symptoms of disorders such as depression and anxiety.
Biochemical Pathways
The primary biochemical pathway affected by Defluoro Paroxetine, Hydrochloride is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic activity. The downstream effects of this include mood regulation, as serotonin is a key neurotransmitter involved in maintaining mood balance.
Pharmacokinetics
After oral administration, Defluoro Paroxetine, Hydrochloride is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites. The compound exhibits nonlinear pharmacokinetics, with its characteristics altering with dosage, leading to increased exposure over time.
Result of Action
The primary result of the action of Defluoro Paroxetine, Hydrochloride is the alleviation of symptoms of disorders such as depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause. This is achieved through the enhancement of serotonergic activity via the inhibition of serotonin reuptake.
Action Environment
The action, efficacy, and stability of Defluoro Paroxetine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications. Furthermore, genetic polymorphisms, particularly those affecting the CYP2D6 enzyme, can influence the compound’s metabolism and, consequently, its efficacy.
Biochemical Analysis
Biochemical Properties
Defluoro Paroxetine, Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6. Defluoro Paroxetine, Hydrochloride and its metabolites are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates.
Cellular Effects
Defluoro Paroxetine, Hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In post-stroke depression patients, treatment with Paroxetine, a related compound, was found to effectively improve nerve growth factor (NGF), human neurotrophin-4 (NT-4), brain-derived neurotrophic factor (BDNF), 5-hydroxytryptamine (5-HT), homocysteine (Hcy), and noradrenaline (NE) levels.
Molecular Mechanism
The molecular mechanism of action of Defluoro Paroxetine, Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The central point of the pharmacodynamic analysis is based on the molecular mechanism of binding Defluoro Paroxetine, Hydrochloride to various therapeutic targets.
Temporal Effects in Laboratory Settings
The effects of Defluoro Paroxetine, Hydrochloride change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. For instance, chronic adolescent fluoxetine treatment has been found to have positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner.
Metabolic Pathways
Defluoro Paroxetine, Hydrochloride is involved in metabolic pathways, including interactions with enzymes or cofactors. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6.
Biological Activity
The compound (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride is a derivative of piperidine, notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a dioxane moiety and a fluorophenyl group. Its stereochemistry is significant, as the (3S,4R) configuration is associated with enhanced biological activity compared to other isomers. The presence of the nitroso group may also influence its reactivity and interaction with biological targets.
Research indicates that this compound acts primarily as a selective serotonin reuptake inhibitor (SSRI) . SSRIs are widely used in treating depression and anxiety disorders by increasing serotonin levels in the synaptic cleft. The specific interactions of this compound with serotonin transporters are crucial for its pharmacological effects.
Antidepressant Effects
The compound has been studied for its antidepressant properties, similar to its analog paroxetine. It inhibits the reuptake of serotonin at synaptic junctions, leading to increased serotonin availability. This mechanism is central to its therapeutic effects in mood disorders.
Analgesic Properties
Studies have shown that piperidine derivatives exhibit analgesic effects. The conformational study of related compounds suggests that specific structural configurations enhance their analgesic potency. For instance, variations in the piperidine ring can significantly alter pain relief efficacy .
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications to the piperidine structure can lead to varying degrees of biological activity. The following table summarizes key findings from relevant studies:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Paroxetine | 3-(1,3-benzodioxol-5-yloxy)methyl-4-(p-fluorophenyl)piperidine | SSRI; used for depression |
| 1-Nitrosopiperidine | Nitroso group on piperidine | Potential carcinogenicity |
| 1-(4-Fluorophenyl)-2-methylpiperidine | Piperidine ring with fluorophenyl | Analgesic properties |
The unique combination of functional groups in This compound may confer distinct pharmacological properties compared to simpler derivatives .
In Vitro and In Vivo Studies
In vitro studies have shown that this compound exhibits moderate protection against various viral infections, including HIV-1 and HSV-1. Its cytotoxicity was evaluated in different cell lines, revealing a 50% cytotoxic concentration (CC50) of approximately 92 μM in Vero cells .
In vivo studies are needed to further elucidate its pharmacokinetics and therapeutic efficacy. Preliminary data suggest potential applications in treating both mood disorders and pain syndromes.
Scientific Research Applications
Pharmacological Potential
The compound has shown promise in pharmacological studies, particularly as an antidepressant due to its structural similarities to known selective serotonin reuptake inhibitors (SSRIs) like paroxetine. Its unique stereochemistry and functional groups may confer distinct pharmacological properties, making it a candidate for further investigation in treating mood disorders .
Structure-Activity Relationship (SAR)
SAR studies have indicated that compounds sharing similar structural motifs often exhibit significant pharmacological effects. For instance, the presence of the dioxane group may enhance the binding affinity to serotonin receptors, which is crucial for antidepressant activity .
| Structural Feature | Notable Activities |
|---|---|
| Piperidine ring | Antidepressant properties |
| Dioxane moiety | Enhanced receptor binding |
| Fluorophenyl group | Potential neuroactive properties |
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence polarization can be employed to quantify these interactions .
Synthetic Methodologies
The synthesis of (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride can be approached through various chemical reactions that require careful optimization to ensure high yields and purity. Common synthetic pathways include:
- Nucleophilic substitution reactions involving the piperidine ring.
- Functional group modifications to introduce the dioxane and fluorophenyl substituents.
Each synthetic route must be tailored to maximize efficiency while minimizing by-products .
Case Studies and Research Findings
Research has indicated that compounds similar to this compound have been investigated for their potential in treating various neurological conditions:
- A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential utility in clinical settings .
- Another investigation focused on the compound's interaction with serotonin receptors, providing insights into its mechanism of action as an SSRI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
